Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate
Overview
Description
“Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate” is a synthetic compound . It belongs to the class of organofluorine compounds. The CAS Number of this compound is 845256-59-9 .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H14FNO3 . The InChI Key is JECCYYOJLNSUHX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . .Scientific Research Applications
Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate
This study describes the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, which is an intermediate in creating a novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis involves a series of steps starting from 4-methylpyridinium, indicating the compound's relevance in medicinal chemistry and drug development (Chen Xin-zhi, 2011).
Enantioselective Benzylation of Methyl 4-oxo-3-piperidinecarboxylate with Cinchona Alkaloids Phase-Transfer Catalysts
This research focuses on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, yielding methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate (3c) using a phase-transfer catalyst. The method is significant for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).
Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate
This paper reports on the synthesis of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are important for pharmaceutical applications. The process involves reactions with L-selectride in anhydrous tetrahydrofuran (V. Boev et al., 2015).
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives
This research involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, forming products relevant to chemical synthesis and possibly pharmacological applications (G. F. Vafina et al., 2003).
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate Synthesis
This paper discusses the synthesis of the title compound from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, relevant for its potential in creating new chemical entities (Juxian Wang et al., 2008).
A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine
This research demonstrates the asymmetric synthesis of a key intermediate for CP-690550, a potent protein kinase inhibitor, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (B. Hao et al., 2011).
Safety and Hazards
The compound has a GHS07 signal word, which indicates a warning . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECCYYOJLNSUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654971 | |
Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845256-59-9 | |
Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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